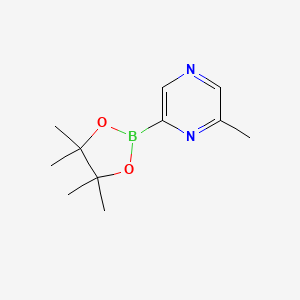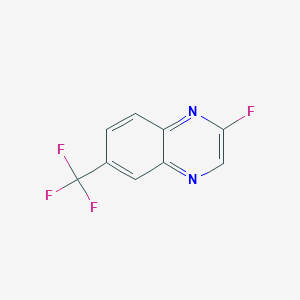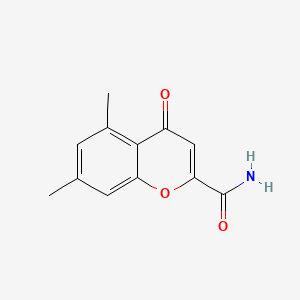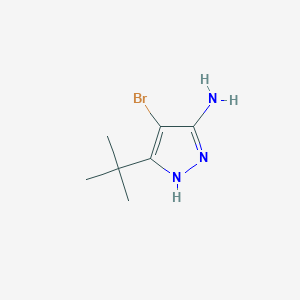
1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and a methyl group on the naphthalene ring, along with an ethanone group
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanon umfasst typischerweise die Friedel-Crafts-Acylierung von 6-Methoxy-5-methylnaphthalin mit Acetylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Katalysators zu verhindern.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Das Verfahren würde strenge Reinigungsschritte umfassen, um die hohe Reinheit des Endprodukts sicherzustellen. Verfahren wie Umkristallisation und Chromatographie werden häufig eingesetzt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ethanongruppe in einen Alkohol umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Naphthalinring auftreten, insbesondere an den Positionen ortho und para zur Methoxygruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können jeweils für Halogenierungs- oder Nitrierungsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Produziert Carbonsäuren oder Chinone.
Reduktion: Produziert Alkohole.
Substitution: Produziert halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Synthese nicht-steroidaler Antiphlogistika (NSAIDs).
Industrie: Wird bei der Herstellung von Farbstoffen, Duftstoffen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanon hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen interagieren, darunter Enzyme und Rezeptoren. Die Methoxy- und Methylgruppen am Naphthalinring können seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen beeinflussen. Die Ethanongruppe kann metabolische Transformationen durchlaufen, die zur Bildung aktiver Metaboliten führen, die biologische Wirkungen ausüben.
Ähnliche Verbindungen:
1-(6-Methoxynaphthalen-2-yl)ethanon: Eine eng verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber ohne die Methylgruppe.
1-(6-Methoxy-2-naphthyl)ethanol: Ein Alkoholderivat mit potenziellen biologischen Aktivitäten.
1-(6-Methoxy-2-naphthyl)ethanonoxim: Ein Oxinderivat mit unterschiedlicher chemischer Reaktivität.
Einzigartigkeit: 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanon ist einzigartig aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Methylgruppen am Naphthalinring, die seine chemischen und biologischen Eigenschaften erheblich beeinflussen können. Diese Substituenten können die Reaktivität, Löslichkeit und Wechselwirkung der Verbindung mit biologischen Zielstrukturen beeinflussen, wodurch sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen wird.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy and methyl groups on the naphthalene ring can influence its binding affinity and specificity towards these targets. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methoxynaphthalen-2-yl)ethanone: A closely related compound with similar structural features but lacking the methyl group.
1-(6-Methoxy-2-naphthyl)ethanol: An alcohol derivative with potential biological activities.
1-(6-Methoxy-2-naphthyl)ethanone oxime: An oxime derivative with different chemical reactivity.
Uniqueness: 1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone is unique due to the presence of both methoxy and methyl groups on the naphthalene ring, which can significantly influence its chemical and biological properties. These substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(6-methoxy-5-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-9-13-6-4-11(10(2)15)8-12(13)5-7-14(9)16-3/h4-8H,1-3H3 |
InChI-Schlüssel |
UIRQOAPUKTVZJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C=CC(=C2)C(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


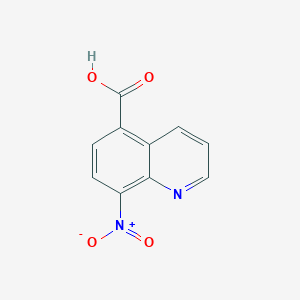


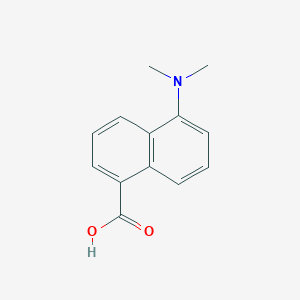
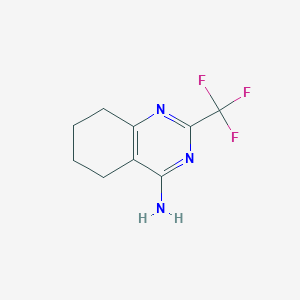
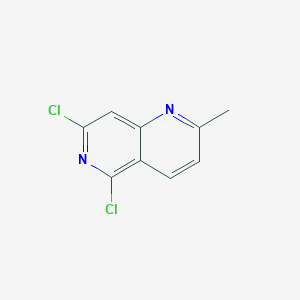

![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
